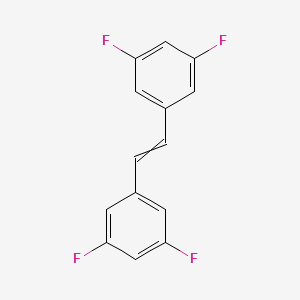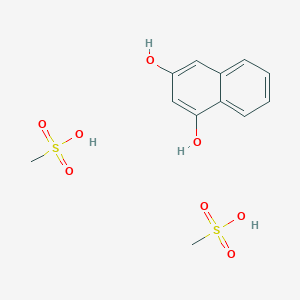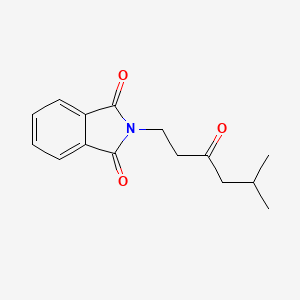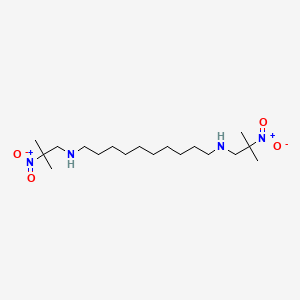
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitropropyl groups attached to a decane-1,10-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine typically involves the reaction of decane-1,10-diamine with 2-methyl-2-nitropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also incorporate advanced purification techniques, such as distillation or crystallization, to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Aplicaciones Científicas De Investigación
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The nitropropyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can be compared with other similar compounds, such as:
N,N’-Bis(2-methyl-2-nitropropyl)-1,6-hexanediamine: Similar structure but with a hexane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine: Similar structure but with an ethane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of decane.
The uniqueness of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine lies in its longer decane backbone, which can influence its chemical and biological properties, making it suitable for specific applications.
Propiedades
Número CAS |
114136-89-9 |
|---|---|
Fórmula molecular |
C18H38N4O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)decane-1,10-diamine |
InChI |
InChI=1S/C18H38N4O4/c1-17(2,21(23)24)15-19-13-11-9-7-5-6-8-10-12-14-20-16-18(3,4)22(25)26/h19-20H,5-16H2,1-4H3 |
Clave InChI |
MJWWDQLTMGMCOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

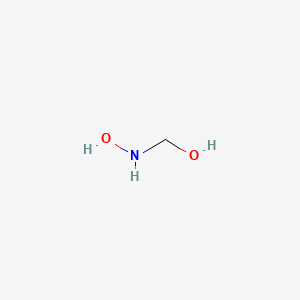
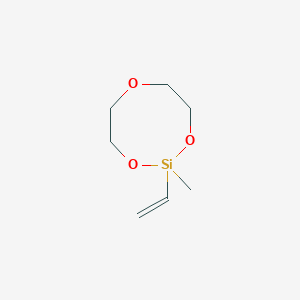
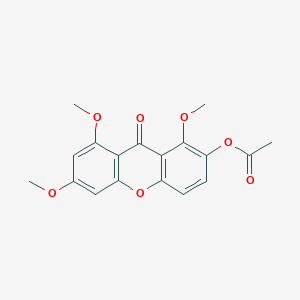
![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
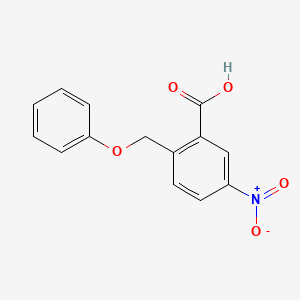
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
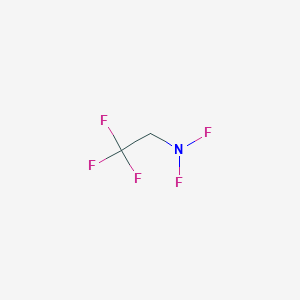
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
